molecular formula C13H16O3 B14377165 (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one CAS No. 88083-99-2

(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one

Cat. No.: B14377165
CAS No.: 88083-99-2
M. Wt: 220.26 g/mol
InChI Key: PFRANMBTNGBJQI-NOZJJQNGSA-N
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Description

(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one is a chiral compound with a unique structure that includes a methoxyphenyl group and a methyloxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one typically involves the use of enantioselective catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry during the formation of the oxanone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxanone ring to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant effects.

    2-MeO-N-ethylketamine hydrochloride: An analog of methoxetamine with rapid antidepressant effects.

Uniqueness

(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and a methyloxanone ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88083-99-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one

InChI

InChI=1S/C13H16O3/c1-9-7-10(14)8-13(16-9)11-5-3-4-6-12(11)15-2/h3-6,9,13H,7-8H2,1-2H3/t9-,13-/m1/s1

InChI Key

PFRANMBTNGBJQI-NOZJJQNGSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](O1)C2=CC=CC=C2OC

Canonical SMILES

CC1CC(=O)CC(O1)C2=CC=CC=C2OC

Origin of Product

United States

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